Superior In Vitro Potency Against Pseudomonas aeruginosa: Tobramycin vs. Gentamicin and Netilmicin
Tobramycin demonstrates consistently greater in vitro potency against Pseudomonas aeruginosa isolates compared to gentamicin and netilmicin. In a large analysis of 1,240 P. aeruginosa isolates from cystic fibrosis patients, tobramycin exhibited a MIC90 of 8 μg/mL and resistance in only 5.4% of isolates, significantly lower than the 19.3% resistance observed for gentamicin [1]. In a separate study of 119 Pseudomonas organisms, the MIC of tobramycin was fourfold lower than that of gentamicin for the majority of strains [2]. Additionally, in a comparison against 147 P. aeruginosa strains, tobramycin was the most active aminoglycoside with a MIC90 of 4 mg/L, compared to gentamicin MIC90 of 8 mg/L and netilmicin MIC90 of 16 mg/L [3].
| Evidence Dimension | In vitro antimicrobial activity (MIC90) |
|---|---|
| Target Compound Data | Tobramycin MIC90: 4–8 μg/mL; Resistance rate: 5.4% |
| Comparator Or Baseline | Gentamicin MIC90: 8 μg/mL; Resistance rate: 19.3%; Netilmicin MIC90: 16 μg/mL |
| Quantified Difference | Tobramycin MIC90 is 1–2 dilution steps lower than gentamicin; Resistance rate 3.6-fold lower than gentamicin (5.4% vs. 19.3%) |
| Conditions | 1,240 P. aeruginosa isolates from CF patients (agar dilution); 147 randomly selected P. aeruginosa strains (MIC determination) |
Why This Matters
Lower MIC values and resistance rates translate to a higher probability of achieving pharmacokinetic/pharmacodynamic (PK/PD) targets, making tobramycin a preferred empiric and targeted choice for P. aeruginosa infections.
- [1] Shawar RM, MacLeod DL, Garber RL, Burns JL, Stapp JR, Clausen CR, et al. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis. Antimicrob Agents Chemother. 1999;43(12):2877-80. View Source
- [2] Britt MR, Garibaldi RA, Wilfert JN, Smith CB. In Vitro Activity of Tobramycin and Gentamicin. Antimicrob Agents Chemother. 1972;2(3):236-41. View Source
- [3] Acar JF, Goldstein FW, Lagrange P. In-vitro susceptibility of Pseudomonas aeruginosa to old and new β-lactam antibiotics and aminoglycosides. J Antimicrob Chemother. 1983;11(6):511-5. View Source
